Product packaging for (S)-2-(1-Aminopentyl)-6-chlorophenol(Cat. No.:)

(S)-2-(1-Aminopentyl)-6-chlorophenol

Cat. No.: B12974185
M. Wt: 213.70 g/mol
InChI Key: PRTNESNUUSLKFV-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1-Aminopentyl)-6-chlorophenol is a chiral chlorinated phenolic compound offered as a high-purity chemical for research purposes. Its unique structure, featuring a stereospecific aminopentyl side chain, makes it a compound of interest in various biochemical and pharmacological investigations. Potential research applications for this compound may include serving as a [state specific use, e.g., synthetic intermediate, building block, or ligand] in medicinal chemistry or as a [state specific use, e.g., potential modulator or inhibitor] for studying specific biological pathways. The mechanism of action is anticipated to involve [describe the hypothesized interaction, e.g., interaction with specific enzymes or receptors], although its precise molecular targets and pharmacological profile require further characterization. Researchers can utilize this compound for in vitro studies to explore its properties and applications. This product is intended for use by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal purposes. Researchers should consult all relevant literature and conduct appropriate safety assessments before use. Handling should adhere to established laboratory safety protocols for chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16ClNO B12974185 (S)-2-(1-Aminopentyl)-6-chlorophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-[(1S)-1-aminopentyl]-6-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-2-3-7-10(13)8-5-4-6-9(12)11(8)14/h4-6,10,14H,2-3,7,13H2,1H3/t10-/m0/s1

InChI Key

PRTNESNUUSLKFV-JTQLQIEISA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C(=CC=C1)Cl)O)N

Canonical SMILES

CCCCC(C1=C(C(=CC=C1)Cl)O)N

Origin of Product

United States

Synthetic Strategies for Enantiopure S 2 1 Aminopentyl 6 Chlorophenol

De Novo Asymmetric Synthesis Approaches for Chiral Amine and Phenol (B47542) Derivatives

The de novo synthesis of (S)-2-(1-Aminopentyl)-6-chlorophenol involves constructing the molecule from simpler, often achiral, starting materials. The core challenge lies in the stereoselective introduction of the chiral center at the first carbon of the pentyl group attached to the nitrogen atom.

Chiral Auxiliaries and Reagents in Stereoselective Carbon-Carbon and Carbon-Nitrogen Bond Formations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comnumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com This strategy is a cornerstone of asymmetric synthesis. researchgate.net

For the synthesis of the (S)-1-aminopentyl side chain, a common approach involves the use of chiral auxiliaries derived from natural sources like amino acids or camphor (B46023). numberanalytics.comresearchgate.net One established method uses oxazolidinone auxiliaries, such as those developed by Evans. In a typical sequence, the chiral auxiliary is acylated, and the resulting imide is then subjected to a stereoselective alkylation or reduction reaction. Another prominent class includes sulfinamide auxiliaries, like (R)- or (S)-2-methyl-2-propanesulfinamide. Condensation of a sulfinamide with pentanal would yield a chiral N-sulfinyl imine. The subsequent addition of an organometallic reagent to the carbon-nitrogen double bond is highly diastereoselective, controlled by the bulky sulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the free chiral amine.

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Key Feature
Evans Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions researchgate.net Forms a rigid chelated transition state with a metal, directing attack to one face of the enolate. researchgate.net
Camphor-derived Auxiliaries Diels-Alder reactions, alkylations researchgate.net The bulky camphor skeleton effectively shields one face of the reactive site.
(R/S)-2-Methyl-2-propanesulfinamide Asymmetric synthesis of amines and amino acids The sulfinyl group directs nucleophilic addition to the imine, and is easily cleaved.

Asymmetric Catalysis for Stereoselective Introduction of the 1-Aminopentyl Stereocenter

Asymmetric catalysis provides a more atom-economical approach where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. acs.org This can be broadly divided into transition metal-catalyzed reactions and organocatalysis.

Transition Metal-Catalyzed Reactions: The most powerful strategy in this class for synthesizing chiral amines is the asymmetric hydrogenation of prochiral imines or enamines. acs.orgnih.gov A ketone precursor, 2-hydroxy-6-chloro-acetophenone, could be reductively aminated with pentylamine, or a related imine could be formed and then hydrogenated. Catalysts for these reactions often employ precious metals like iridium, rhodium, or palladium, coordinated to chiral phosphine (B1218219) ligands. nih.govrsc.org For instance, iridium complexes with chiral phosphine-oxazoline (PHOX) or bisphosphine ligands (e.g., BINAP) are highly effective for the hydrogenation of N-aryl imines. acs.org The choice of ligand is crucial as it creates a chiral environment around the metal center, forcing the hydrogen to add to a specific face of the substrate.

Organocatalysis: Organocatalysis uses small, metal-free organic molecules to catalyze asymmetric transformations. rsc.org For amine synthesis, chiral phosphoric acids (CPAs) have emerged as powerful catalysts. rsc.org They can activate imines towards nucleophilic attack by acting as a chiral Brønsted acid. Another strategy involves the use of proline and its derivatives, which can react with a ketone to form a chiral enamine intermediate. youtube.com This enamine can then react with an electrophilic nitrogen source. A more direct approach for the target molecule would be a transfer hydrogenation of an imine derived from a ketone precursor and an amine, using a Hantzsch ester as the hydrogen source and a chiral phosphoric acid as the catalyst. This method avoids the use of high-pressure hydrogen gas.

Biocatalytic Routes Utilizing Enzymes for Enantioselective Transformations

Biocatalysis harnesses the high selectivity of enzymes for asymmetric synthesis. nih.gov Key enzyme classes for producing chiral amines include transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs).

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor. To synthesize the target compound, a suitable ω-transaminase could be used to convert a 1-(2-chloro-6-hydroxyphenyl)pentan-1-one precursor directly into the desired (S)-amine with high enantiomeric excess.

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH). mdpi.com While less common for bulky substrates, engineered AmDHs could potentially be developed for this transformation.

Imine Reductases (IREDs): These enzymes stereoselectively reduce pre-formed imines. A precursor imine, formed from the corresponding ketone and ammonia or a simple amine, could be reduced to the target chiral amine with high enantioselectivity.

A more novel biocatalytic approach involves carbene N-H insertion, where engineered myoglobin (B1173299) variants can catalyze the insertion of a carbene into an N-H bond of an amine to create a new chiral center. nih.gov

Enantioselective Derivatization of Achiral or Racemic Precursor Compounds

Instead of building the stereocenter from scratch, an alternative is to start with a racemic mixture of 2-(1-aminopentyl)-6-chlorophenol and selectively react one enantiomer, a process known as kinetic resolution.

Kinetic Resolution (KR): In kinetic resolution, the two enantiomers of a racemic mixture react with a chiral catalyst or reagent at different rates. This allows for the separation of the slower-reacting enantiomer from the product of the faster-reacting one. For resolving a racemic amine, enzymes are particularly effective. (R)-selective amine oxidases or dehydrogenases can be used to selectively deaminate the (R)-enantiomer from the racemic mixture, leaving the desired (S)-enantiomer untouched and in high enantiomeric purity. mdpi.commdpi.com For example, an (R)-selective AmDH could be used in its oxidative deamination mode, coupled with a cofactor regeneration system, to convert the unwanted (R)-amine into a ketone, allowing for easy separation of the remaining, unreacted (S)-amine. mdpi.comd-nb.info

Dynamic Kinetic Resolution (DKR): DKR is an enhancement of KR where the unwanted enantiomer is continuously racemized back to the starting racemic mixture. This, in principle, allows for the complete conversion of the racemate into a single desired enantiomer. A transaminase could be combined with a racemization catalyst to achieve a DKR of a racemic amine. researchgate.net

Table 2: Comparison of Resolution Strategies

Strategy Description Maximum Yield Key Requirement
Kinetic Resolution (KR) One enantiomer reacts faster than the other, allowing separation. core.ac.uk 50% A highly selective chiral catalyst or reagent. core.ac.uk

Regioselective Functionalization Methodologies for Chlorinated Phenol Scaffolds

The synthesis requires the specific placement of a chlorine atom at the 6-position of the 2-aminophenol (B121084) core. The hydroxyl and aminopentyl groups are both ortho-, para-directing, making regiocontrol challenging. The strategy for chlorination depends on when it is performed in the synthetic sequence.

If starting with 2-(1-aminopentyl)phenol, direct chlorination would likely lead to a mixture of products. A more controlled approach involves starting with a phenol that can be selectively chlorinated. For instance, chlorination of phenol itself often yields a mixture of 2-chlorophenol (B165306) and 4-chlorophenol (B41353). mdpi.com Using sulfuryl chloride in the presence of sulfur-containing catalysts can enhance the para-selectivity. mdpi.comresearchgate.net Conversely, certain thiourea-based organocatalysts have been shown to direct chlorination with N-chlorosuccinimide to the ortho position with high selectivity. scientificupdate.com A selenoether catalyst has also been reported to achieve excellent ortho-selectivity in the chlorination of phenols. acs.org

A common industrial route for producing 2,6-dichlorophenol (B41786) involves the direct chlorination of phenol under specific conditions, often using a catalyst like N-methylaniline in a chlorobenzene (B131634) solvent to control the regiochemistry. google.com This dichlorinated phenol could then serve as a starting material for introducing the aminopentyl side chain, for example, via a Friedel-Crafts acylation followed by asymmetric reductive amination.

Total Synthesis Route Design and Optimization for Accessing Complex Analogs

Designing a total synthesis for this compound requires integrating the strategies for stereocenter formation and ring functionalization into a coherent and efficient sequence. Two plausible retrosynthetic pathways can be envisioned:

Route A: Chlorination First

Chlorination: Start with phenol and perform a regioselective dichlorination to produce 2,6-dichlorophenol. google.com

Acylation: Perform a Friedel-Crafts acylation at the 4-position (para to the hydroxyl group) with valeryl chloride (pentanoyl chloride) under Lewis acid catalysis. This step would likely require protection of the phenol hydroxyl group.

Ketone Reduction/Amination: The resulting ketone would then be converted to the chiral amine. This could be achieved via asymmetric transfer hydrogenation or through biocatalytic transamination to install the (S)-stereocenter.

Dehalogenation: A final, selective dehalogenation at the 4-position would be required, which could be challenging.

Route B: Side-Chain Formation First

Acylation: Start with phenol and perform a Friedel-Crafts acylation to produce 2-hydroxyvalerophenone.

Asymmetric Amination: Convert the ketone to the chiral amine (S)-2-(1-aminopentyl)phenol using methods described in section 2.1.2 or 2.1.3 (e.g., asymmetric hydrogenation or biocatalytic transamination).

Regioselective Chlorination: Perform a directed ortho-chlorination. The presence of the aminopentyl and hydroxyl groups would require careful selection of a protecting group for the amine and a specialized chlorination reagent/catalyst system (as described in 2.3) to achieve selectivity for the 6-position. scientificupdate.comacs.org

Optimization: Optimization of either route would involve screening different catalysts (metal, organo-, or bio-catalysts) for the key asymmetric step to maximize enantiomeric excess and yield. Reaction conditions such as solvent, temperature, and pressure would be fine-tuned. For complex analogs, the chosen route must be robust and tolerate a variety of functional groups on either the aromatic ring or the alkyl side chain. Route B might offer more flexibility for creating analogs if the final chlorination step proves to be general. The development of new C-H functionalization techniques could also provide more direct and efficient routes to such complex molecules in the future. nih.gov

Advanced Spectroscopic and Stereochemical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of (S)-2-(1-Aminopentyl)-6-chlorophenol. Modern ultra-high-resolution 2D NMR methods are particularly crucial for resolving spectral overlap, which can be common in molecules with multiple chiral centers and distinct proton environments. nih.govnih.gov By analyzing both ¹H and ¹³C NMR spectra, including advanced experiments like COSY, HSQC, and HMBC, a complete map of proton and carbon environments and their connectivity can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons, the methine proton at the chiral center (C1 of the pentyl group), the amine protons, the phenolic hydroxyl proton, and the methylene (B1212753) and methyl protons of the pentyl chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, O, N) and anisotropic effects from the aromatic ring. docbrown.info For example, protons on the chlorinated phenol (B47542) ring are expected in the aromatic region, with splitting patterns determined by their coupling with neighboring protons. Data from analogous compounds like 2-amino-4-chlorophenol (B47367) show aromatic protons in the range of δ 6.4-6.6 ppm. rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show distinct signals for the six carbons of the phenol ring and the five carbons of the aminopentyl side chain. The carbons attached to the electronegative chlorine and oxygen atoms (C-Cl and C-OH) would appear at characteristic downfield shifts. For comparison, the carbon attached to the hydroxyl group in 4-chlorophenol (B41353) appears at δ 157.1 ppm, while the carbon-chlorine bond is observed at δ 127.2 ppm. bmrb.io

The table below outlines the expected NMR chemical shifts based on the analysis of structurally similar compounds. rsc.orgchemicalbook.combmrb.iochemicalbook.com

Atom Type Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Aromatic CH6.5 - 7.3115 - 135
C-OH (Aromatic)-150 - 158
C-Cl (Aromatic)-125 - 130
C-NH₂ (Aromatic)-138 - 145
Phenolic OH8.5 - 9.5 (broad)-
Amine NH₂4.5 - 5.0 (broad)-
Methine CH-NH₂3.5 - 4.050 - 60
Alkyl CH₂1.2 - 1.820 - 40
Terminal CH₃0.8 - 1.013 - 15

Mass Spectrometry (MS/MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is employed to determine the precise molecular weight and to study the fragmentation patterns of the molecule, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy. The nominal molecular weight of the compound (C₁₁H₁₆ClNO) is 213.7 g/mol .

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. ncsu.edu The resulting fragment ions are characteristic of the molecule's structure. For this compound, the molecular ion [M]⁺• would be observed, along with characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.gov

Expected key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a butyl radical (•C₄H₉) to yield a stable iminium ion.

Benzylic cleavage: Cleavage of the bond between the chiral carbon and the aromatic ring, leading to fragments corresponding to the chlorophenol and aminopentyl moieties.

Loss of small molecules: Fragmentation involving the loss of ammonia (B1221849) (NH₃) or water (H₂O) from the molecular ion. whitman.edu

Ion m/z (for ³⁵Cl) Description
[M]⁺•213Molecular Ion
[M - C₄H₉]⁺156Loss of butyl radical via alpha-cleavage
[C₅H₁₂N]⁺86Aminopentyl fragment
[C₆H₅ClO]⁺•128Chlorophenol fragment from benzylic cleavage

X-ray Crystallography for Solid-State Conformation, Intermolecular Interactions, and Definitive Absolute Configuration Determination

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for a molecule in its solid, crystalline state. nih.gov If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its absolute configuration without relying on reference to other chiral molecules.

The analysis would yield precise data on:

Bond lengths and angles: Confirming the covalent structure.

Torsional angles: Defining the preferred conformation of the flexible aminopentyl side chain relative to the rigid phenol ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the hydroxyl and amino groups, and potential halogen bonding involving the chlorine atom.

Absolute configuration: The Flack parameter, derived from the crystallographic data, can definitively confirm the (S) stereochemistry at the chiral center.

Vibrational Spectroscopy (e.g., Infrared (IR), Raman) for Identification of Characteristic Functional Groups

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. For instance, interactions such as hydrogen bonding in phenol-containing complexes can cause shifts in the wavenumbers of the participating groups. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly useful for identifying vibrations of non-polar bonds and aromatic rings.

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from similar compounds. chemicalbook.comresearchgate.netnist.govchemicalbook.com

Functional Group Vibrational Mode Expected IR/Raman Frequency (cm⁻¹)
O-H (Phenol)Stretching3200 - 3600 (broad)
N-H (Amine)Stretching3300 - 3500 (two bands)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
N-H (Amine)Bending (Scissoring)1590 - 1650
C-O (Phenol)Stretching1200 - 1260
C-N (Amine)Stretching1020 - 1250
C-Cl (Aromatic)Stretching650 - 750

Computational Chemistry and Molecular Modeling

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of (S)-2-(1-Aminopentyl)-6-chlorophenol. DFT methods, such as B3LYP, are used to compute the molecule's electronic structure, stability, and spectroscopic characteristics. researchgate.net

Studies on simpler, related molecules like aminophenol isomers provide a basis for predicting the properties of the title compound. researchgate.netresearchgate.net For instance, calculations on 2-aminophenol (B121084) have been used to determine its optimized geometry, vibrational frequencies, and the relative stability of its conformers. nih.gov The presence of an intramolecular hydrogen bond between the hydroxyl and amino groups in the cis conformation of 2-aminophenol is a key factor in its stability, a feature also expected in this compound. researchgate.netnih.gov

Table 1: Calculated Electronic Properties of Aminophenol Isomers using DFT (B3LYP/6-31G)* This table presents data for parent aminophenol compounds to illustrate the type of information obtained from DFT calculations. The values for this compound would be influenced by its specific substituents.

CompoundHOMO (eV)LUMO (eV)Ionization Potential (kcal/mol)O-H Bond Dissociation Energy (kcal/mol)
2-Aminophenol-4.86-0.57161.09387.06
3-Aminophenol-5.100.11166.29399.29
4-Aminophenol (B1666318)-4.700.25157.44389.92
Data sourced from a DFT study on aminophenol analogues. researchgate.net

DFT calculations can also predict spectroscopic properties like infrared (IR) and Raman spectra, which arise from molecular vibrations. nih.gov By calculating the vibrational frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental data and confirms the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Dynamics in Solution

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. libretexts.org For a flexible molecule like this compound, which has multiple rotatable bonds in its aminopentyl side chain, understanding its conformational landscape is critical.

Molecular Dynamics (MD) simulations are a powerful computational method to explore the conformational space and dynamics of a molecule in a simulated environment, such as in solution. semanticscholar.org By simulating the movement of atoms over time based on a force field, MD can reveal the preferred conformations of the molecule and the energy barriers between them. libretexts.orgutdallas.edu These simulations track the trajectory of the molecule, providing insights into its flexibility, solvent interactions, and the time-averaged distribution of its different shapes. mdpi.com

For this compound, MD simulations can:

Identify low-energy conformers in an aqueous environment.

Analyze the stability of the intramolecular hydrogen bond between the phenol (B47542) and amino groups in the presence of solvent molecules.

Determine the dynamic behavior of the aminopentyl chain, which can be crucial for its interaction with a protein binding pocket.

Provide a dynamic context to the static structures obtained from QM calculations. semanticscholar.org

The results of MD simulations are essential for understanding how the molecule behaves in a biological context and for selecting relevant conformations for further studies, such as molecular docking. nih.gov

Molecular Docking Studies for Predicting Ligand-Target Protein Interactions and Binding Modes in In Vitro Systems

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. japer.innih.gov

The process involves computationally placing the ligand, this compound, into the binding site of a protein with a known three-dimensional structure. japer.in A scoring function is then used to estimate the binding affinity and rank the different binding poses. e-nps.or.kr

For a phenol derivative, a potential target could be an enzyme like cyclooxygenase (COX), as other phenolic compounds are known to interact with it. japer.in Docking studies of this compound into the active site of a protein like COX-2 could reveal:

Binding Affinity: A numerical score (e.g., in kcal/mol) that estimates the strength of the interaction. jbcpm.com

Binding Pose: The most likely three-dimensional orientation of the ligand within the binding site.

Key Interactions: Specific hydrogen bonds, hydrophobic interactions, or pi-stacking between the ligand and amino acid residues of the protein. japer.injbcpm.com For example, the phenolic hydroxyl and amino groups are potential hydrogen bond donors and acceptors, while the phenyl ring can engage in hydrophobic and pi-stacking interactions.

Table 2: Example of Molecular Docking Results for a Ligand in a Protein Active Site This table is a hypothetical representation of the data that would be generated from a molecular docking study of this compound against a target protein.

ParameterResult
Target ProteinCyclooxygenase-2 (COX-2)
Docking Score (kcal/mol)-8.5
Interacting Residues
Hydrogen BondsTyr385, Arg120
Hydrophobic InteractionsVal349, Leu352, Val523
Pi-Pi StackingTrp387

These predictive studies are invaluable for prioritizing compounds for synthesis and in vitro testing and for generating hypotheses about structure-activity relationships. biorxiv.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting In Vitro Biological Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to predict the biological activity or properties of chemical compounds based on their molecular structure. researchgate.netnih.gov These models establish a mathematical correlation between the chemical structure, represented by molecular descriptors, and an observed activity or property. researchgate.net

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with measured biological activity (e.g., enzyme inhibition) is required. For each compound, a set of molecular descriptors is calculated. These can include:

Physicochemical Descriptors: Such as LogP (lipophilicity), molecular weight, and molar refractivity.

Electronic Descriptors: Related to the electronic environment, like partial charges and dipole moment.

Steric/Topological Descriptors: Describing the size and shape of the molecule. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the activity. nih.gov This model can then be used to predict the activity of new, untested compounds like this compound. QSAR is a cost-effective alternative to experimental testing for screening and prioritizing new chemical entities. researchgate.netnih.gov

De Novo Drug Design Approaches and Virtual Screening for Analog Discovery

Beyond analyzing a single molecule, computational methods can be used to discover novel, related compounds with potentially improved properties.

Virtual Screening (VS) is a high-throughput computational technique used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. nanobioletters.comnih.gov Using molecular docking, millions of compounds can be rapidly assessed, and the top-scoring "hits" can be selected for experimental validation. nih.govmdpi.com If this compound showed promising activity, its structure could be used as a query in a similarity-based virtual screen to find commercially available or synthetically accessible analogs. mdpi.com

De Novo Drug Design aims to generate entirely new molecular structures with desired properties. nih.govbenevolent.com Instead of screening existing libraries, these algorithms build novel molecules from scratch, piece by piece (fragment-based) or atom by atom. nih.govresearchgate.net The design process can be guided by the structure of the target's binding site or by a pharmacophore model derived from known active compounds. nih.gov Modern approaches often employ artificial intelligence and machine learning to generate molecules with optimized properties, such as high predicted affinity and good synthetic accessibility. nih.govresearchgate.net These methods could be used to explore the chemical space around this compound to discover novel analogs with enhanced biological activity.

In Vitro Biological Evaluation and Mechanistic Investigations

In Vitro Enzyme Inhibition Studies

In addition to receptor interactions, (S)-2-(1-Aminopentyl)-6-chlorophenol could potentially exert its biological effects by inhibiting the activity of specific enzymes.

To assess the enzyme inhibitory potential of this compound, its activity would be tested against a panel of relevant enzymes. Two such enzymes could be Poly (ADP-ribose) polymerase 2 (PARP-2) and 5-lipoxygenase (5-LOX). PARP-2 is involved in DNA repair and has been implicated in cancer, while 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. bioscience.co.ukbiorxiv.org

For each enzyme, an in vitro activity assay would be performed in the presence of varying concentrations of the test compound. The concentration of the compound that inhibits 50% of the enzyme's activity is known as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. Various assay formats can be used, including fluorometric, colorimetric, or chemiluminescent methods, to measure the enzyme's activity. reactionbiology.comsigmaaldrich.com

Table 3: Illustrative Example of Enzyme Inhibition Data for this compound

Enzyme TargetAssay TypeIC50 (µM)
PARP-2ChemiluminescentData not available
5-LipoxygenaseFluorometricData not available

This table is for illustrative purposes only. The values are hypothetical.

Once a compound is identified as an enzyme inhibitor, further studies are necessary to understand its mode of inhibition. nih.gov This is crucial for understanding how the inhibitor interacts with the enzyme and for guiding further drug development. The primary modes of inhibition are reversible (competitive, non-competitive, uncompetitive) and irreversible. nih.gov

To determine the mode of inhibition, enzyme kinetic studies would be performed by measuring the initial reaction rates at various concentrations of both the substrate and the inhibitor. By analyzing the data using graphical methods, such as Lineweaver-Burk or Dixon plots, the specific type of inhibition can be determined. For example, a competitive inhibitor will increase the apparent Km of the substrate without affecting the Vmax, while a non-competitive inhibitor will decrease the Vmax without affecting the Km. nih.gov Allosteric inhibitors, which bind to a site other than the active site, can also be identified through these studies. nih.gov

Cell-Based Phenotypic Screening Using In Vitro Cell Lines

Cell-based phenotypic screening is a powerful approach to discover the biological effects of a compound in a more physiologically relevant context than isolated receptor or enzyme assays. technologynetworks.com This method involves treating various cultured cell lines with the compound and observing changes in their phenotype, such as cell morphology, proliferation, viability, or the expression of specific biomarkers. oncodesign-services.comrevvity.com

For this compound, a panel of cell lines relevant to the potential therapeutic areas suggested by the receptor and enzyme screening results would be selected. For instance, if the compound shows affinity for the CB1 receptor, neuronal cell lines might be used. If it inhibits PARP-2, cancer cell lines could be appropriate.

High-content screening (HCS) is a common technique used in phenotypic screening, which utilizes automated microscopy and image analysis to quantitatively measure multiple cellular parameters simultaneously. creative-biolabs.com This approach can provide valuable insights into the compound's mechanism of action and potential therapeutic applications. nih.gov

Evaluation of In Vitro Anti-proliferative Activity in Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, A549, EAC)

No studies detailing the in vitro anti-proliferative or cytotoxic effects of this compound on the human breast adenocarcinoma cell lines MDA-MB-231 and MCF-7, the human lung carcinoma cell line A549, or Ehrlich Ascites Carcinoma (EAC) cells were found in the searched scientific literature. Therefore, no data on its potency (e.g., IC₅₀ values) or selectivity against these cancer cell lines can be provided.

Assessment of In Vitro Antimicrobial Activity against Bacterial and Fungal Pathogens (e.g., E. coli, S. aureus, C. albicans)

There is no available research that specifically investigates the in vitro antimicrobial properties of this compound against the Gram-negative bacterium Escherichia coli, the Gram-positive bacterium Staphylococcus aureus, or the fungal pathogen Candida albicans. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against these microorganisms are not available.

Investigations into Cell Signaling Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction in in vitro models)

The molecular mechanisms of action for this compound, particularly its ability to modulate cell signaling pathways, remain uninvestigated in the available literature. There are no reports on its capacity to induce cell cycle arrest at any phase (e.g., G1, S, G2/M) or to trigger apoptosis (programmed cell death) in any in vitro model.

Enantiomeric Specificity in In Vitro Biological Responses

No studies were found that compared the biological activities of the (S)-enantiomer of 2-(1-Aminopentyl)-6-chlorophenol with its corresponding (R)-enantiomer. As a result, there is no information available to assess the enantiomeric specificity of this compound in any in vitro biological response.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr

Elucidation of Key Pharmacophoric Elements within the (S)-2-(1-Aminopentyl)-6-chlorophenol Scaffold

The pharmacophore of a compound consists of the essential spatial and electronic features necessary for its biological activity. For the this compound scaffold, the primary pharmacophoric elements are understood to be:

The Phenolic Hydroxyl (-OH) Group: This group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor. nih.gov Such interactions are fundamental in the binding of ligands to proteins. nih.gov The acidity of the phenolic proton and the electron-donating capacity of the oxygen's lone pairs are pivotal for molecular recognition at a target site. nih.gov

The Aromatic Ring: The benzene (B151609) ring serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. Its electron-rich π-system can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues within a receptor's binding pocket. nih.gov

The 1-Aminopentyl Group: This substituent introduces a basic nitrogen atom, which is typically protonated at physiological pH. This resulting positive charge can form strong ionic interactions or hydrogen bonds with negatively charged or polar residues (e.g., aspartic acid, glutamic acid) in a binding site. The pentyl chain itself contributes to the molecule's lipophilicity, influencing its ability to cross cell membranes, including potentially the blood-brain barrier. researchgate.net

The Chlorine Atom: As a halogen substituent, the chlorine atom significantly impacts the molecule's electronic and steric properties. eurochlor.org It is an electron-withdrawing group, which can alter the acidity of the nearby phenolic hydroxyl group and influence the electron distribution of the aromatic ring. eurochlor.org Its size and lipophilicity also play a role in how the molecule fits into and interacts with its biological target. eurochlor.org

The Chiral Center: The carbon atom to which the amino group and the pentyl chain are attached is a stereocenter. The specific (S)-configuration dictates a precise three-dimensional arrangement of the substituents, which is crucial for selective interaction with chiral biological targets like receptors and enzymes. researchgate.netnih.gov

Impact of Stereochemistry at the 1-Aminopentyl Chiral Center on In Vitro Biological Activities

Stereochemistry is a cornerstone of pharmacology, as biological systems are inherently chiral. researchgate.net The spatial arrangement of atoms can dramatically affect a drug's potency, efficacy, and interaction with its target. nih.govnih.gov For this compound, the stereochemistry at the C1 position of the pentyl group is paramount.

Living systems often exhibit stereoselectivity, meaning one enantiomer (the eutomer) may be significantly more active than its mirror image (the distomer). researchgate.net The (S)-enantiomer will present its functional groups—the amino, pentyl, and chlorophenol moieties—in a specific orientation. This precise geometry may allow for optimal multi-point interactions with a complementary binding site, whereas the (R)-enantiomer would fail to achieve the same fit, leading to reduced or different biological activity. nih.gov

Differences in biological activity between stereoisomers can be stark. For some chiral drugs, one isomer is responsible for the therapeutic effect while the other may be inactive, less active, or even contribute to undesirable effects. nih.govbiomedgrid.com For instance, studies on other chiral compounds have shown that differences in binding affinity between enantiomers can be several orders of magnitude. nih.gov This highlights the necessity of evaluating enantiomers as separate chemical entities. biomedgrid.com

Table 1: Illustrative Impact of Stereochemistry on Receptor Binding Affinity (Note: The following data is hypothetical and for illustrative purposes only, demonstrating the expected differences between enantiomers based on established pharmacological principles.)

CompoundTarget ReceptorHypothetical Binding Affinity (Ki, nM)
This compoundReceptor X15
(R)-2-(1-Aminopentyl)-6-chlorophenolReceptor X850
This compoundReceptor Y250
(R)-2-(1-Aminopentyl)-6-chlorophenolReceptor Y95

Influence of Substituent Position and Nature (e.g., Chlorine Atom) on In Vitro Receptor Binding and Enzymatic Inhibition

The nature and position of substituents on the aromatic ring are critical determinants of a molecule's pharmacological profile. In this compound, the chlorine atom at the 6-position (ortho to the phenolic hydroxyl) exerts significant influence.

Electronic Effects: The chlorine atom is strongly electron-withdrawing, which increases the acidity (lowers the pKa) of the phenolic hydroxyl group. This can enhance its ability to act as a hydrogen bond donor at physiological pH. This electronic perturbation can modulate the strength of interactions with receptor sites. eurochlor.org

Positional Isomerism: The location of the chlorine atom is crucial. An ortho-substituent, as in this compound, can enforce a specific conformation of the neighboring hydroxyl group through steric hindrance or intramolecular hydrogen bonding, which may pre-organize the molecule for optimal receptor binding. Moving the chlorine to the meta or para position would result in a different electronic and steric environment, likely leading to a different receptor binding profile and level of enzymatic inhibition. nih.gov Studies on other classes of compounds, such as chalcones and tryptamines, have repeatedly shown that altering the substitution pattern on aromatic rings leads to significant variations in biological activity, including enzymatic inhibition and receptor affinity. nih.govnih.gov

Table 2: Illustrative Impact of Chlorine Substitution on Enzymatic Inhibition (Note: The following IC50 data is hypothetical and for illustrative purposes, based on SAR principles from related compounds.)

Compound AnalogTarget EnzymeHypothetical Inhibition (IC50, µM)
(S)-2-(1-Aminopentyl)-6-chloro phenol (B47542)Enzyme Z5.2
(S)-2-(1-Aminopentyl)-4-chloro phenolEnzyme Z28.5
(S)-2-(1-Aminopentyl)-6-fluoro phenolEnzyme Z12.1
(S)-2-(1-Aminopentyl)phenol (unsubstituted)Enzyme Z97.0

Relationship between the Phenolic Hydroxyl Group and its Contribution to Target Interaction and Activity

The phenolic hydroxyl group is a dominant feature in many biologically active molecules and is often essential for their activity. nih.gov Its importance stems from its dual ability to act as a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen's lone pair electrons). nih.govnih.gov

This functionality allows for specific and strong interactions with polar amino acid residues (such as serine, threonine, or tyrosine) or with the peptide backbone in a protein's binding site. nih.gov The antioxidant properties of many phenolic compounds are also attributed to this group's ability to donate a hydrogen atom to neutralize free radicals. mdpi.com

Structure-activity relationship studies on various classes of phenolic compounds, from cannabinoids to flavonoids, consistently demonstrate that masking or removing the phenolic hydroxyl group often leads to a dramatic loss of biological activity. nih.govmdpi.com This underscores its role as a key anchoring point for the molecule within its biological target. The number and position of hydroxyl groups on an aromatic ring are critical factors that determine the compound's biological potency and functional efficacy. mdpi.comencyclopedia.pub

Systematic Design and Synthesis of Analogs for Comprehensive SAR Mapping and Lead Identification

To fully understand the structure-activity relationships and identify lead compounds with improved properties, a systematic synthesis of analogs is required. This process involves methodically altering different parts of the parent molecule, this compound, and evaluating the resulting changes in biological activity. Key strategies would include:

Modification of the Alkyl Chain:

Varying the length of the chain (e.g., from propyl to heptyl) to probe the optimal size and lipophilicity for the binding pocket.

Introducing branching or unsaturation into the chain to explore steric tolerance.

Modification of the Amino Group:

Synthesizing secondary (N-methyl) and tertiary (N,N-dimethyl) amines to investigate the importance of the primary amine's hydrogen atoms for binding.

Acylating the amine to remove its basicity and evaluate the role of the positive charge.

Modification of the Aromatic Ring Substitution:

Moving the chlorine atom to other positions (meta, para) to assess the impact of its location.

Replacing chlorine with other halogens (Fluorine, Bromine) or with electron-donating groups (e.g., methyl, methoxy) to probe the electronic and steric requirements at that position.

Modification of the Phenolic Group:

Converting the hydroxyl group to a methyl ether (anisole) or an ester to confirm the necessity of the acidic proton for activity.

Medicinal Chemistry Perspectives for Chemical Probe and Lead Discovery

Rational Design Principles for Modulating In Vitro Potency, Selectivity, and Ligand Efficiency

The rational design of a molecule like (S)-2-(1-Aminopentyl)-6-chlorophenol for optimal in vitro performance hinges on a deep understanding of how each structural component contributes to its biological activity. The key elements of this scaffold are the phenol (B47542) ring, the chlorine substituent, the aminopentyl side chain, and the stereochemistry at the chiral center.

The Chlorinated Phenol Core: The 2-chlorophenol (B165306) moiety is a critical determinant of the molecule's physicochemical properties and binding interactions. The chlorine atom, being an electron-withdrawing group, increases the acidity of the phenolic hydroxyl group. youtube.com This can be beneficial for potency if the ionized phenoxide form is important for binding to the target protein. The position of the chlorine atom ortho to the hydroxyl group can also influence the conformation of the molecule and its ability to form intramolecular hydrogen bonds, which can in turn affect its membrane permeability and target engagement. In the optimization of HSD17B13 inhibitors, for instance, it was found that electron-withdrawing groups on the phenol ring were beneficial for potency, with the 2,6-dichlorophenol (B41786) being an optimal substitution pattern. youtube.com

Ligand Efficiency (LE): A key metric in early-stage drug discovery is Ligand Efficiency (LE), which relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). nih.govcsmres.co.uktaylorandfrancis.com It provides a measure of the "binding energy per atom," allowing for the comparison of compounds of different sizes. For a fragment-like hit, a high LE is desirable as it suggests an efficient binding mode that can be built upon during optimization. The goal during lead optimization is to increase potency while maintaining or improving LE. csmres.co.uk

To illustrate the application of these principles, consider the hypothetical data in the table below, which shows how systematic modifications to the this compound scaffold could influence in vitro potency and ligand efficiency against a hypothetical kinase target.

CompoundR1 (at C6)Alkyl ChainStereochemistryIC50 (nM)Ligand Efficiency (LE)
1 (Parent)Cln-pentylS1500.32
2Fn-pentylS3500.30
3CH3n-pentylS8000.28
4Cln-butylS5000.29
5Cliso-pentylS2500.31
6Cln-pentylR25000.25

This table presents hypothetical data for illustrative purposes.

Strategies for Optimizing Molecular Recognition and Binding Affinity through Structural Modifications

Optimizing the binding affinity of a lead compound like this compound involves a systematic exploration of its structure to enhance interactions with its biological target. This process is often guided by computational modeling and an understanding of the target's binding site architecture.

Exploring the Substituent Effects on the Phenolic Ring: The substitution pattern on the aromatic ring can be fine-tuned to improve potency and selectivity. Moving the chlorine atom to other positions (e.g., meta or para to the hydroxyl group) or introducing additional substituents could probe for new interactions within the binding pocket. For example, adding a second chlorine atom might enhance potency, as seen in some inhibitor series. youtube.com Alternatively, replacing the chlorine with other halogen atoms (F, Br, I) or with small alkyl or methoxy (B1213986) groups can systematically alter the electronic and steric properties of the ring.

Modification of the Aminoalkyl Side Chain: The aminopentyl side chain offers several avenues for optimization.

Alkyl Chain Length and Branching: Varying the length of the alkyl chain (e.g., from propyl to hexyl) can optimize hydrophobic interactions. Introducing branching or cyclic moieties can restrict the conformational flexibility of the side chain, which may lead to a more favorable binding entropy and improved potency.

Amine Substitution: The primary amine can be mono- or di-methylated to explore the impact on basicity and the potential for additional hydrophobic interactions. However, such modifications can also impact the hydrogen bonding capacity of the amine.

Introduction of Additional Functional Groups: Incorporating other functional groups, such as a hydroxyl or a carbonyl group, into the alkyl chain can create new hydrogen bonding opportunities with the target protein.

Stereochemistry: The absolute stereochemistry at the chiral center is often a critical determinant of biological activity. It is essential to synthesize and test both the (S) and (R) enantiomers to understand the stereochemical requirements for binding. A significant difference in potency between enantiomers is a strong indicator of a specific, high-affinity binding interaction.

The following table illustrates a hypothetical optimization campaign starting from this compound, targeting a hypothetical enzyme.

Compound IDModification from ParentTarget Affinity (Ki, nM)Rationale for Modification
Parent-01-120Initial Hit
Opt-01Change to (R)-enantiomer1500Confirm stereochemical importance
Opt-02Replace Cl with Br95Explore halogen effects on potency
Opt-03Change pentyl to cyclohexyl250Introduce conformational rigidity
Opt-04N-methylation of amine350Modulate basicity and H-bonding
Opt-05Add 4-OH to phenyl ring55Probe for additional H-bond acceptor

This table presents hypothetical data for illustrative purposes.

Hit-to-Lead and Lead Optimization Methodologies in Early-Stage Preclinical Discovery (Focused on In Vitro Efficacy)

The transition from a "hit" compound, often identified through high-throughput screening, to a "lead" compound with promising drug-like properties is a critical phase in preclinical discovery. nih.govnih.gov For a compound like this compound, this process would involve iterative cycles of chemical synthesis and in vitro biological evaluation.

Hit-to-Lead Phase: In this phase, the initial hit is evaluated for its potential for optimization. Key activities include:

Confirmation of Activity: The initial activity of the hit compound is re-tested to ensure it is not an artifact.

Analog Synthesis: A small number of analogs are synthesized to gain an initial understanding of the structure-activity relationship (SAR). This might involve simple modifications, such as changing the alkyl chain length or the halogen substituent.

Assessment of "Developability": The hit is assessed for potential liabilities, such as chemical instability, metabolic instability, or cytotoxicity. For phenolic compounds, a key concern is the potential for oxidation to reactive quinone species, which can lead to toxicity. youtube.com

Systematic SAR Exploration: A broader range of analogs is synthesized to build a detailed understanding of the SAR. This involves exploring a wider variety of substituents and structural modifications.

Selectivity Profiling: The lead compounds are tested against a panel of related and unrelated biological targets to assess their selectivity. High selectivity is crucial to minimize off-target effects.

In Vitro ADME Profiling: The lead compounds are evaluated in a battery of in vitro assays to assess their absorption, distribution, metabolism, and excretion (ADME) properties. This includes assays for metabolic stability in liver microsomes and hepatocytes, plasma protein binding, and permeability. youtube.com

Ligand-Lipophilicity Efficiency (LLE): In addition to LE, Ligand-Lipophilicity Efficiency (LLE) is another important metric used during lead optimization. nih.gov It is calculated as the difference between the pIC50 (or pKi) and the logP (or logD) of the compound. A higher LLE indicates that the compound achieves its potency without excessive lipophilicity, which is often associated with poor pharmacokinetic properties and toxicity.

Challenges and Opportunities in Developing Novel Chemical Tools and Research Leads Based on Chlorinated Phenolic Amine Scaffolds

The chlorinated phenolic amine scaffold, as exemplified by this compound, presents both challenges and opportunities for the development of novel chemical probes and lead compounds.

Challenges:

Potential for Reactive Metabolites: Phenols can be oxidized to form reactive quinone-type metabolites, which can covalently bind to cellular macromolecules and cause toxicity. youtube.com The presence of a chlorine atom can further influence the reactivity of the phenol ring. Careful evaluation of the metabolic fate of these compounds is therefore essential.

Physicochemical Properties: The combination of a phenolic hydroxyl group and a basic amine can lead to complex physicochemical properties, including the potential for zwitterion formation, which can impact solubility, permeability, and oral absorption.

Synthetic Complexity: While the synthesis of simple chlorinated phenolic amines may be straightforward, the introduction of more complex substituents or the control of stereochemistry can be challenging and may require multi-step synthetic routes.

Opportunities:

Versatile Scaffold: The chlorinated phenolic amine scaffold is highly versatile and amenable to a wide range of chemical modifications. This allows for the fine-tuning of its properties to achieve desired levels of potency, selectivity, and pharmacokinetics.

Privileged Structure Potential: Phenolic and amino groups are common features in many known drugs and bioactive molecules, suggesting that this scaffold may interact with a variety of biological targets. With appropriate optimization, it could serve as a "privileged scaffold" for the discovery of new therapeutics.

Chemical Probe Development: Potent and selective inhibitors derived from this scaffold can be developed into valuable chemical probes to study the function of their biological targets in cells and in vivo. csmres.co.uk This can be achieved by incorporating reporter tags, such as fluorescent dyes or biotin, or by developing photo-affinity labeling probes.

Conclusions and Future Research Directions

Summary of Key Academic Research Findings Pertaining to (S)-2-(1-Aminopentyl)-6-chlorophenol and Related Structures

Direct academic research on This compound is not extensively documented in publicly available literature. However, a review of studies on structurally related aminophenol and chlorophenol derivatives provides a foundational understanding of their potential chemical and biological significance.

Research on aminophenol derivatives has revealed a broad spectrum of biological activities. For instance, various Schiff base derivatives of 4-aminophenol (B1666318) have demonstrated significant antimicrobial and antidiabetic properties. mdpi.comnih.gov These compounds have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria and exhibit notable α-amylase and α-glucosidase inhibitory activities. mdpi.comnih.gov Furthermore, DNA interaction studies of some 4-aminophenol derivatives suggest their potential as anticancer agents. mdpi.comnih.gov More recently, ortho-aminophenol derivatives have been identified as potent inhibitors of ferroptosis, a form of regulated cell death, indicating their therapeutic potential in diseases associated with lipid peroxidation. nih.gov

The chlorophenol moiety, on the other hand, is often associated with environmental and toxicological studies. nih.govnih.gov Chlorophenols are recognized as environmental contaminants, and their toxicological profiles, including potential for histopathological alterations and carcinogenicity, have been a subject of investigation. nih.govresearchgate.net The biological activity of chlorophenols is influenced by the position of the chlorine atom, which affects their acidity and ability to cross biological membranes. acs.org

The combination of an aminoalkyl side chain and a chlorophenol core in This compound suggests a unique profile that may merge the biological activities observed in both parent classes. Studies on other aminoalkylphenols have pointed towards their potential as antimalarial agents. nih.gov Therefore, the existing body of research on related structures provides a strong rationale for the targeted investigation of this specific compound.

Identification of Unexplored Avenues in Advanced Synthetic Methodologies and Structural Characterization

While general synthetic routes for aminophenols and chlorophenols are established, the stereospecific synthesis of This compound presents an area ripe for exploration. Current synthetic strategies for related compounds often involve multi-step processes that may lack stereocontrol. njit.edu Advanced synthetic methodologies that could be explored include:

Asymmetric Synthesis: The development of novel catalytic asymmetric methods for the direct introduction of the (S)-1-aminopentyl group onto the 6-chlorophenol scaffold would be a significant advancement. This could involve chiral catalysts or auxiliaries to ensure high enantiomeric purity, which is crucial for biological activity.

One-Pot Reactions: The use of multicomponent reactions, which have been successfully employed for the synthesis of other substituted p-aminophenols, could offer a more efficient and atom-economical route. researchgate.net

Flow Chemistry: Continuous flow synthesis could provide better control over reaction parameters, leading to higher yields and purity, and could be particularly advantageous for reactions that are difficult to scale up using traditional batch methods.

For structural characterization, while standard techniques like FT-IR, ¹H-NMR, and ¹³C-NMR are routinely used for aminophenol derivatives, advanced methods could provide deeper insights into the structure of This compound : nih.gov

Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) spectroscopy would be essential to confirm the absolute stereochemistry of the chiral center.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformation in the solid state.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to predict spectroscopic data and to understand the conformational preferences of the molecule, which can be correlated with experimental findings.

Prospective Areas for Advanced In Vitro Biological Profiling and Mechanistic Elucidation

The diverse biological activities of related aminophenol and chlorophenol derivatives suggest several promising avenues for the in vitro biological profiling of This compound . A comprehensive screening approach would be beneficial to uncover its full therapeutic potential.

Prospective Biological Screens:

Target AreaRationale Based on Related StructuresSpecific Assays
Antimicrobial Activity 4-Aminophenol derivatives show broad-spectrum antibacterial and antifungal activity. mdpi.comnih.govMinimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.
Anticancer Activity Aminophenol derivatives have shown potential as anticancer agents through DNA interaction and inhibition of ferroptosis. mdpi.comnih.govCytotoxicity assays against a panel of cancer cell lines; assays to determine the mechanism of cell death (e.g., apoptosis, ferroptosis).
Antidiabetic Activity 4-Aminophenol derivatives are effective inhibitors of α-amylase and α-glucosidase. mdpi.comnih.govIn vitro enzyme inhibition assays for α-amylase and α-glucosidase.
Antimalarial Activity Aminoalkylphenols have been investigated as antimalarial agents. nih.govIn vitro assays against different strains of Plasmodium falciparum.
Neuromodulatory Activity The aminophenol structure is a core component of some neurologically active compounds.Receptor binding assays for various neurotransmitter receptors; functional assays to assess agonist or antagonist activity.

For mechanistic elucidation, studies should focus on identifying the molecular targets and pathways through which This compound exerts its effects. This could involve:

Enzyme Kinetics: To determine the mode of inhibition for any identified enzyme targets. researchgate.net

Biophysical Techniques: Such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study the binding affinity and thermodynamics of interaction with target proteins.

Chemoproteomics: To identify the protein targets of the compound in a cellular context. chemikailproteomics.com

Molecular Docking and Dynamics Simulations: To predict and rationalize the binding mode of the compound within the active site of its target. mdpi.comnih.gov

Recommendations for Interdisciplinary Approaches Integrating Computational and Experimental Studies in Chemical Biology

A synergistic approach that combines computational and experimental methods will be crucial for accelerating the research and development of This compound and other bioactive small molecules. nih.govnih.gov

Integrated Research Workflow:

In Silico Screening and Property Prediction:

Utilize quantitative structure-activity relationship (QSAR) models based on existing data for aminophenol and chlorophenol derivatives to predict the potential biological activities of the target compound.

Employ computational tools to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to guide early-stage development and prioritize experimental studies.

Structure-Based Drug Design:

If a biological target is identified, use molecular docking and molecular dynamics simulations to design analogs of This compound with improved potency and selectivity. nih.gov

These computational insights can guide the synthesis of a focused library of derivatives for experimental testing, saving time and resources.

Experimental Validation and Iterative Refinement:

Synthesize the computationally designed compounds and evaluate their biological activity using the in vitro assays described in the previous section.

The experimental results can then be used to refine the computational models, leading to a more accurate predictive platform for the next round of design and synthesis. This iterative cycle is a cornerstone of modern drug discovery. tandfonline.com

Chemical Biology Probes:

Develop chemical probes based on the structure of This compound to investigate its mechanism of action in a cellular environment. nih.gov These probes can be used in techniques like pull-down assays coupled with mass spectrometry to identify protein binding partners.

By embracing this interdisciplinary approach, researchers can more efficiently navigate the path from a novel chemical entity to a well-characterized bioactive molecule with therapeutic potential.

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-2-(1-Aminopentyl)-6-chlorophenol?

Answer:
Enantioselective synthesis typically employs chiral auxiliaries or asymmetric catalysis. For amine-containing phenols, reductive amination using chiral catalysts (e.g., Ru-BINAP complexes) can stereoselectively reduce imine intermediates. Purification via chiral chromatography (e.g., HPLC with amylose-based columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess >99% . Intermediate characterization by 1H NMR^1 \text{H NMR} and chiral GC/MS is critical to verify stereochemical integrity at each step .

Advanced: How can nonadiabatic surface hopping dynamics elucidate the photoisomerization mechanism of this compound?

Answer:
Nonadiabatic surface hopping simulations (e.g., TD-DFT combined with Tully’s fewest-switches algorithm) model excited-state pathways. For analogous chlorophenol derivatives, these methods revealed bifurcation points between conical intersections, explaining wavelength-dependent isomerization yields . Key parameters include spin-orbit coupling and diabatic population decay rates. Experimental validation via ultrafast transient absorption spectroscopy (e.g., femtosecond pump-probe setups) is required to confirm predicted time constants .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}, 13C^{13} \text{C}, and 2D techniques (COSY, HSQC) resolve the aminopentyl chain conformation and chlorine’s electronic effects on aromatic protons .
  • IR/Raman Spectroscopy : Identify functional groups (e.g., -NH2_2 stretching at ~3350 cm1^{-1}, C-Cl vibrations at ~550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (<1 ppm error), while MS/MS fragments validate the backbone connectivity .

Advanced: How should researchers address contradictions between experimental and computational data on reaction kinetics?

Answer:

  • Error Source Analysis : Compare solvent effects (implicit vs. explicit solvation models) and basis set limitations in DFT calculations .
  • Statistical Validation : Apply Bayesian inference to quantify uncertainties in Arrhenius parameters or transition state geometries .
  • Open Data Practices : Share raw datasets (e.g., via repositories like Zenodo) to enable reproducibility and meta-analyses .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for synthesis .
  • Storage : Keep in amber glass vials under inert gas (N2_2) at 2–8°C to prevent oxidation .
  • Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Class D) .

Advanced: What factors influence the photostability of this compound under varying experimental conditions?

Answer:

  • Solvent Effects : Protic solvents (e.g., methanol) stabilize excited-state proton transfer, reducing photodegradation rates .
  • pH Dependency : At alkaline pH, deprotonation of the phenolic -OH accelerates photooxidation via singlet oxygen pathways .
  • Light Intensity : Linear correlation between UV irradiance (290–400 nm) and isomerization quantum yield has been observed in similar chlorophenols .

Basic: How can researchers validate the purity of intermediates during synthesis?

Answer:

  • Chromatography : UPLC with UV/Vis detection (λ = 254 nm) monitors byproducts.
  • Elemental Analysis : C/H/N/Cl quantification ensures stoichiometric consistency (±0.3% tolerance) .
  • Melting Point : Sharp melting range (<2°C) indicates crystalline purity .

Advanced: What role does intramolecular hydrogen bonding play in the compound’s reactivity?

Answer:
Computational studies on analogous systems show that intramolecular H-bonding between -NH2_2 and -Cl groups stabilizes the ground state, raising the activation energy for nucleophilic substitution by ~15 kcal/mol . Transient H-bond disruption in excited states (observed via femtosecond IR) facilitates photoinduced electron transfer .

Basic: What are the environmental implications of improper disposal?

Answer:
Chlorophenols exhibit high aquatic toxicity (LC50_{50} < 1 mg/L for fish). Remediation strategies include photocatalytic degradation using TiO2_2/UV systems or microbial consortia (e.g., Sphingomonas spp.) .

Advanced: How can machine learning optimize reaction conditions for scale-up?

Answer:

  • Dataset Curation : Train models on reaction parameters (temperature, catalyst loading, solvent polarity) and yields from published syntheses .
  • Active Learning : Bayesian optimization iteratively refines conditions to maximize enantioselectivity and minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.